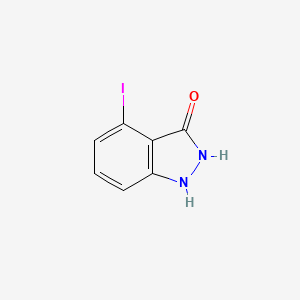

4-Iodo-1H-indazol-3-ol

Descripción general

Descripción

4-Iodo-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.

Aplicaciones Científicas De Investigación

4-Iodo-1H-indazol-3-ol has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and anti-cancer agents.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Chemical Biology: The compound is used as a probe to investigate biological pathways and molecular mechanisms.

Mecanismo De Acción

Target of Action

It’s known that indazole-containing compounds have a wide variety of medicinal applications, including acting as hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Mode of Action

It’s known that indazole derivatives can inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that 4-Iodo-1H-indazol-3-ol may interact with its targets to inhibit certain enzymatic reactions, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities of indazole derivatives , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Given the broad range of biological activities of indazole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

4-Iodo-1H-indazol-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with tyrosine kinases, a class of enzymes involved in the phosphorylation of tyrosine residues on proteins. This interaction can lead to the modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, this compound has been shown to inhibit the activity of certain proteases, enzymes that break down proteins, thereby affecting protein turnover and cellular homeostasis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating the p53/MDM2 pathway . This pathway is crucial for maintaining genomic stability and preventing tumor development. Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . The compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases and proteases, inhibiting their activity and altering downstream signaling pathways . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules enhances its binding affinity and specificity . Additionally, this compound can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the epigenetic landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity . These effects are particularly evident in in vitro studies using cancer cell lines, where the compound’s antiproliferative and pro-apoptotic properties are maintained over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate target pathways without causing adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with cellular targets, contributing to the overall biological activity of this compound . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, this compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues, such as the liver and kidneys, are influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin-modifying enzymes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1H-indazol-3-ol can be achieved through several methods. One common approach involves the iodination of 1H-indazol-3-ol. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with good purity .

Another method involves the cyclization of 2-iodoaniline with hydrazine hydrate in the presence of a suitable catalyst. This reaction forms the indazole ring, and subsequent hydroxylation at the 3-position can be achieved using a hydroxylating agent such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination reactions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Análisis De Reacciones Químicas

Types of Reactions

4-Iodo-1H-indazol-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

1H-Indazol-3-ol: Lacks the iodine atom at the 4-position, resulting in different chemical reactivity and biological activity.

4-Bromo-1H-indazol-3-ol: Similar structure with a bromine atom instead of iodine, leading to variations in reactivity and potency.

4-Chloro-1H-indazol-3-ol: Contains a chlorine atom at the 4-position, which affects its chemical properties and applications.

Uniqueness

4-Iodo-1H-indazol-3-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to certain biological targets .

Actividad Biológica

4-Iodo-1H-indazol-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound exhibits unique biochemical properties that influence its interaction with various biological targets:

- Enzyme Interaction : The compound interacts primarily with tyrosine kinases , which are crucial for the phosphorylation of proteins involved in cell signaling pathways. This interaction can modulate processes such as cell growth, differentiation, and apoptosis.

- Chemical Reactivity : The presence of the iodine atom at the 4-position enhances its reactivity, allowing it to participate in substitution reactions and increasing its binding affinity to specific biological targets.

Cellular Effects

Research indicates that this compound has significant effects on various cell types:

- Induction of Apoptosis : In cancer cell lines, this compound has been shown to induce apoptosis through the activation of the p53/MDM2 pathway . This pathway is critical for regulating cell cycle and apoptosis, making it a target for cancer therapeutics .

- Impact on Cell Proliferation : Studies have demonstrated that treatment with this compound leads to a dose-dependent increase in apoptotic cells, suggesting its potential as an anti-cancer agent .

Molecular Mechanisms

The molecular mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound binds to the active sites of tyrosine kinases and other enzymes, inhibiting their activity and altering downstream signaling pathways.

- Protein Modulation : It can modulate the expression levels of pro-apoptotic and anti-apoptotic proteins, such as increasing Bax and cleaved caspase-3 while decreasing Bcl-2 levels in treated cells .

- Chemical Stability : The hydroxyl group at the 3-position allows for hydrogen bonding interactions, further stabilizing its binding to target molecules.

Research Applications

This compound has several applications in scientific research:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Serves as a building block for synthesizing kinase inhibitors and anti-cancer agents. |

| Chemical Biology | Used as a probe to investigate biological pathways and molecular mechanisms. |

| Material Science | Employed in developing organic semiconductors and light-emitting diodes (LEDs). |

| Pharmacological Studies | Investigated for its potential anti-inflammatory and antimicrobial properties. |

Case Studies

Several studies highlight the biological activity of this compound:

- Cancer Cell Line Studies : In vitro experiments showed that treatment with varying concentrations of this compound led to significant apoptosis in breast cancer cell lines (e.g., 4T1), with an IC50 value indicating effective cytotoxicity at low concentrations .

- Mechanistic Insights : A study utilizing western blot analysis demonstrated that exposure to this compound resulted in increased levels of pro-apoptotic markers (Bax and cleaved caspase-3) alongside decreased levels of anti-apoptotic markers (Bcl-2), confirming its role as a pro-apoptotic agent .

Propiedades

IUPAC Name |

4-iodo-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLAQFXDGYKFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646279 | |

| Record name | 4-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-70-7 | |

| Record name | 4-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.